Benzene, 1,4-bis(phenylthio)-

Descripción general

Descripción

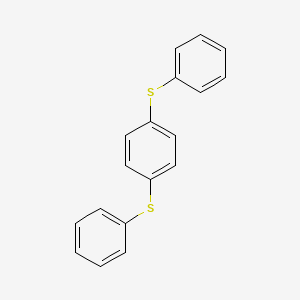

Benzene, 1,4-bis(phenylthio)- is an organic compound with the molecular formula C18H14S2. It is characterized by a benzene ring substituted with two phenylthio groups at the 1 and 4 positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzene, 1,4-bis(phenylthio)- can be synthesized through the reaction of 4-bromochlorobenzene with thiophenol. The reaction typically involves the use of a base, such as sodium hydroxide, and is carried out under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for Benzene, 1,4-bis(phenylthio)- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Análisis De Reacciones Químicas

Types of Reactions: Benzene, 1,4-bis(phenylthio)- undergoes various chemical reactions, including:

Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various electrophiles, such as halogens or nitro groups, under acidic or basic conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Functionalized benzene derivatives.

Aplicaciones Científicas De Investigación

Benzene, 1,4-bis(phenylthio)- has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals such as ruthenium.

Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure and reactivity.

Industry: It is used in the synthesis of advanced materials, including polymers and liquid crystals.

Mecanismo De Acción

The mechanism of action of Benzene, 1,4-bis(phenylthio)- primarily involves its ability to form stable complexes with metal ions. These complexes can catalyze various chemical reactions, such as oxidation and hydrogenation, by facilitating the transfer of electrons and protons. The phenylthio groups play a crucial role in stabilizing the metal center and enhancing the compound’s reactivity .

Comparación Con Compuestos Similares

- Benzene, 1,2-bis(phenylthio)-

- Benzene, 1,4-bis(phenylethynyl)-

- 1,4-Dimethylbenzene

Comparison: Benzene, 1,4-bis(phenylthio)- is unique due to the presence of phenylthio groups at the 1 and 4 positions, which significantly influence its chemical reactivity and stability. Compared to Benzene, 1,2-bis(phenylthio)-, the 1,4-isomer exhibits different electronic and steric properties, leading to variations in its reactivity and applications. Similarly, Benzene, 1,4-bis(phenylethynyl)- has different substituents, resulting in distinct chemical behavior and applications .

Actividad Biológica

Benzene, 1,4-bis(phenylthio)-, also known as diphenyl disulfide (DPDS), is a compound that has garnered attention for its biological activities. This article explores its effects on various biological systems, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Benzene, 1,4-bis(phenylthio)- has the following chemical structure:

- Molecular Formula : C12H10S2

- Molecular Weight : 230.34 g/mol

- CAS Number : 105-54-4

The compound features two phenyl groups connected by a disulfide bond, which contributes to its unique reactivity and biological interactions.

Antioxidant Properties

One of the significant biological activities of Benzene, 1,4-bis(phenylthio)- is its antioxidant capacity. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. This property is crucial in protecting cells from damage caused by oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .

Cytotoxic Effects

Research indicates that DPDS exhibits cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death .

Antimicrobial Activity

Benzene, 1,4-bis(phenylthio)- has also been evaluated for its antimicrobial properties. It shows inhibitory effects against various bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant activity of DPDS using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that DPDS exhibited a dose-dependent scavenging effect on DPPH radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid.

| Concentration (µM) | % Scavenging |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

This data suggests that Benzene, 1,4-bis(phenylthio)- could serve as a potential natural antioxidant in pharmaceutical formulations .

Study 2: Cytotoxicity in Cancer Cells

Another critical study evaluated the cytotoxic effects of DPDS on MCF-7 breast cancer cells. The results showed that treatment with DPDS led to a significant reduction in cell viability after 24 hours.

| Treatment (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 25 | 80 |

| 50 | 55 |

| 100 | 30 |

The findings indicate that DPDS induces apoptosis in a concentration-dependent manner .

The biological activities of Benzene, 1,4-bis(phenylthio)- can be attributed to several mechanisms:

- Oxidative Stress Modulation : By scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

- Induction of Apoptosis : Through mitochondrial pathways involving caspases and alterations in Bcl-2 family protein expression.

- Membrane Disruption : Leading to increased permeability and eventual cell death in microbial pathogens.

Propiedades

IUPAC Name |

1,4-bis(phenylsulfanyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14S2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBYOWIYAKVOLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347824 | |

| Record name | Benzene, 1,4-bis(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3459-94-7 | |

| Record name | Benzene, 1,4-bis(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.